molecular formula C12H16INO2 B3184450 Methyl 5-iodo-2-(isobutylamino)benzoate CAS No. 1131587-18-2

Methyl 5-iodo-2-(isobutylamino)benzoate

Cat. No.: B3184450
CAS No.: 1131587-18-2
M. Wt: 333.16 g/mol
InChI Key: KUFBCOYJBSIHPP-UHFFFAOYSA-N
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Description

Methyl 5-iodo-2-(isobutylamino)benzoate (CAS 1131587-18-2) is a high-purity chemical intermediate of significant interest in modern medicinal chemistry and drug discovery research. This compound, with the molecular formula C12H16INO2 and a molecular weight of 333.17 g/mol, features a benzoate core strategically substituted with an iodine atom at the 5-position and an isobutylamino group at the 2-position . The iodine atom serves as a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, enabling researchers to construct more complex biaryl or substituted aromatic systems. The specific structural motif of a 2-amino benzoate is recognized in pharmaceutical research for its potential in probing protein-protein interactions. While this specific analogue is a known compound, its key structural features are valuable for researchers, particularly in the development of inhibitors for anti-apoptotic BCL-2 family proteins like MCL-1 and BCL-xL . In such contexts, the carboxylic acid ester can function as a prodrug or a synthetic precursor to key pharmacophores, such as carboxylic acids, tetrazoles, or acylsulfonamides, which are critical for forming salt bridges with arginine residues in target proteins . This makes this compound a critical building block for synthesizing and optimizing novel therapeutic agents targeting cancer and other diseases. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound as a foundational scaffold to generate diverse compound libraries for biological screening or as a precise intermediate in the multi-step synthesis of targeted bioactive molecules.

Properties

CAS No.

1131587-18-2

Molecular Formula

C12H16INO2

Molecular Weight

333.16 g/mol

IUPAC Name

methyl 5-iodo-2-(2-methylpropylamino)benzoate

InChI

InChI=1S/C12H16INO2/c1-8(2)7-14-11-5-4-9(13)6-10(11)12(15)16-3/h4-6,8,14H,7H2,1-3H3

InChI Key

KUFBCOYJBSIHPP-UHFFFAOYSA-N

SMILES

CC(C)CNC1=C(C=C(C=C1)I)C(=O)OC

Canonical SMILES

CC(C)CNC1=C(C=C(C=C1)I)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Methyl Benzoate Derivatives
  • Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate (): This compound features hydroxyl and amide groups instead of iodine and isobutylamino substituents. The hydroxyl groups increase hydrogen-bonding capacity and acidity (pKa ~8–10), whereas the iodine in the target compound enhances molecular weight (≈ 333.1 g/mol vs.
  • Methyl 2-chlorobenzoate () :
    Chlorine at the 2-position is smaller and less polarizable than iodine. The target compound’s iodine substituent may confer greater stability in radical reactions or stronger electrophilic character in aromatic substitution .

Isobutyl-Substituted Benzoates
  • Isobutyl benzoate (): A simple ester lacking amino and halogen substituents. The absence of the amino group reduces basicity (pKa ~neutral vs. pKa ~9–10 for primary amines), while the iodine in the target compound increases density and melting point due to heavier atomic mass .
α-Glucosidase Inhibitors () :

Compounds like methyl 2,4-dihydroxy-6-methyl benzoate exhibit inhibitory activity against α-glucosidase, attributed to hydroxyl and methyl groups. In contrast, the iodine and isobutylamino groups in the target compound may alter binding affinity: iodine’s electron-withdrawing effect could reduce electron density at the aromatic ring, while the amino group might engage in hydrogen bonding with enzyme active sites .

Toxicity Profiles () :

Alkyl benzoates such as methyl, ethyl, and isobutyl benzoates show low acute toxicity (LD₅₀ > 2000 mg/kg in rats). The iodine substituent in the target compound, however, may introduce hepatotoxicity risks common to iodinated aromatics, though specific data are lacking.

Data Table: Key Properties of Selected Benzoate Derivatives

Compound Name Molecular Weight (g/mol) Key Substituents LogP (Predicted) Notable Bioactivity
Methyl 5-iodo-2-(isobutylamino)benzoate 333.1 Iodo, isobutylamino ~2.8 Potential enzyme modulation
Methyl 2,4-dihydroxybenzoate () 168.1 Hydroxyl, methyl ~1.2 α-Glucosidase inhibition
Isobutyl benzoate () 178.2 Isobutyl ester ~2.5 Low toxicity, cosmetic uses
Methyl 2-chlorobenzoate () 170.6 Chloro, methyl ester ~2.1 Synthetic intermediate

Research Findings and Trends

  • Synthetic Utility: The iodine atom in this compound positions it as a candidate for Suzuki-Miyaura cross-coupling reactions, a pathway less feasible in non-halogenated analogs like methyl 2,4-dihydroxybenzoate .
  • Solubility: The isobutylamino group likely improves solubility in organic solvents (e.g., acetone, methanol) compared to hydroxylated derivatives, which are more polar .
  • Stability : Iodinated aromatics are prone to photodegradation, suggesting the target compound may require light-protected storage, unlike stable alkyl benzoates .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-iodo-2-(isobutylamino)benzoate, and what key reaction conditions influence yield?

  • Answer : The compound is typically synthesized via multi-step procedures involving iodination and amination. For example, a related iodinated benzoate derivative (Methyl 5-Iodo-2-{[3-(methoxycarbonyl)cyclohexyl]amino}benzoate) was prepared by reacting methyl iodobenzoate with methyl 3-oxocyclohexane-1-carboxylate in tetrahydrofuran (THF) using trimethylsilyl chloride (TMSCl) as a catalyst . Key factors affecting yield include:

  • Temperature : Reactions are often conducted under controlled conditions (e.g., ice baths for exothermic steps).

  • Purification : Column chromatography is critical for isolating the pure product .

  • Iodination selectivity : High regioselectivity in iodination can be achieved using methods similar to those in 5-iodo-2-methylbenzoic acid synthesis, where optimized iodinating agents (e.g., iodine monochloride) and solvents (acetic acid) improve yield .

    Synthetic Step Key Reagents/Conditions Characterization Methods
    IodinationIodine monochloride, acetic acid NMR, IR, HR-MS
    AminationIsobutylamine, THF, TMSCl Column chromatography, HR-MS

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • Answer : Essential techniques include:

  • NMR Spectroscopy : To confirm the substitution pattern (e.g., iodination at position 5, isobutylamino group at position 2) .
  • High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., ester carbonyl stretch at ~1700 cm⁻¹) .
    • Data Interpretation Tip : Compare spectral data with structurally similar compounds (e.g., Methyl 5-bromo-2-iodobenzoate) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers optimize the iodination step to improve regioselectivity and minimize by-products?

  • Answer : Regioselective iodination is challenging due to competing electrophilic substitution pathways. Strategies include:

  • Catalyst Selection : Use iodine monochloride (ICl) over iodine (I₂) to enhance para/ortho selectivity, as demonstrated in the synthesis of 5-iodo-2-methylbenzoic acid .
  • Solvent Effects : Polar solvents like acetic acid favor iodination at electron-rich positions .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during iodination .
    • Validation : Confirm regioselectivity via NOESY NMR or X-ray crystallography (if crystals are obtainable) .

Q. How should researchers address discrepancies in reported biological activities of structurally similar benzoate derivatives?

  • Answer : Variations in bioactivity (e.g., enzyme inhibition, cytotoxicity) may arise from differences in:

  • Functional Groups : Substituents like halogens (iodo vs. bromo) alter electronic properties and binding affinity .
  • Purity : By-products from incomplete amination (e.g., unreacted intermediates) can skew results. Use HPLC with UV/Vis detection to verify purity (>95%) .
  • Assay Conditions : Standardize in vitro tests (e.g., pH, incubation time) to enable cross-study comparisons .

Q. What strategies mitigate by-product formation during the amination of Methyl 5-iodobenzoate precursors?

  • Answer : Common by-products include unreacted starting materials and over-alkylated derivatives. Mitigation approaches:

  • Stoichiometry : Use a slight excess of isobutylamine (1.2–1.5 eq.) to drive the reaction to completion .
  • Catalyst Optimization : TMSCl enhances nucleophilicity of the amine, reducing side reactions .
  • Workup Protocols : Acid-base extraction removes unreacted amine, while column chromatography isolates the desired product .

Methodological Considerations

Q. How can computational tools aid in retrosynthetic planning for this compound?

  • Answer : AI-driven platforms (e.g., Template_relevance Reaxys) predict feasible routes by analyzing reaction databases. For example:

  • Step 1 : Retrosynthetic cleavage of the ester group to identify benzoic acid precursors .
  • Step 2 : Simulate iodination pathways using DFT calculations to predict regioselectivity .
    • Validation : Compare predicted routes with literature syntheses of analogs like Methyl 5-bromo-2-fluoroisonicotinate .

Q. What experimental design principles apply to studying the compound’s interactions with biological targets?

  • Answer :

  • Dose-Response Studies : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine IC₅₀ values .
  • Control Experiments : Include structurally related inactive analogs (e.g., non-iodinated derivatives) to confirm specificity .
  • Data Analysis : Apply nonlinear regression models (e.g., GraphPad Prism) for curve fitting and statistical validation .

Data Contradiction Analysis

Q. How should conflicting reports on the stability of this compound in solution be resolved?

  • Answer : Stability variations may stem from:

  • Solvent Choice : Degradation is accelerated in protic solvents (e.g., methanol) vs. aprotic solvents (e.g., DMF) .
  • Light Exposure : Iodinated compounds are often light-sensitive. Store solutions in amber vials and monitor via UV spectroscopy .
  • Validation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation kinetics .

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